tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules . It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways . It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It may be used in the development of drugs targeting specific diseases or conditions .
Industry: Industrially, this compound is used in the production of various chemicals and materials . It may be employed in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
- tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate
- tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate
Comparison: tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific structure and reactivity . Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications . For example, its reactivity in oxidation or reduction reactions may differ from that of similar compounds, leading to distinct products and applications .
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12,4)5/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMAUXRLFCCWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456616-45-7 |
Source
|
Record name | tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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